Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate

Quality Control Procurement Reproducibility

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS 1380300-57-1) is a heterocyclic small molecule (C₁₄H₁₂N₄O₂, MW 268.27) that combines a quinazoline core with an imidazole-4-carboxylate ester moiety. This compound is commercially available as a research-grade building block, typically at ≥95% purity, and is primarily employed in medicinal chemistry for the synthesis of kinase inhibitor libraries, particularly those targeting EGFR and PDE5.

Molecular Formula C14H12N4O2
Molecular Weight 268.27
CAS No. 1380300-57-1
Cat. No. B3027763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate
CAS1380300-57-1
Molecular FormulaC14H12N4O2
Molecular Weight268.27
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=N1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C14H12N4O2/c1-2-20-14(19)12-7-18(9-17-12)13-10-5-3-4-6-11(10)15-8-16-13/h3-9H,2H2,1H3
InChIKeyIZJLITIKNKXTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(Quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS 1380300-57-1): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS 1380300-57-1) is a heterocyclic small molecule (C₁₄H₁₂N₄O₂, MW 268.27) that combines a quinazoline core with an imidazole-4-carboxylate ester moiety. This compound is commercially available as a research-grade building block, typically at ≥95% purity, and is primarily employed in medicinal chemistry for the synthesis of kinase inhibitor libraries, particularly those targeting EGFR and PDE5 . Its structural features place it within the well-studied class of quinazoline-imidazole hybrids, which have demonstrated antiproliferative and phosphodiesterase inhibitory activities in published studies [1].

Why Ethyl 1-(Quinazolin-4-yl)-1H-imidazole-4-carboxylate Cannot Be Replaced by Generic Quinazoline or Imidazole Analogs


The specific combination of an unsubstituted quinazoline N1-linked to an imidazole-4-carboxylate ethyl ester creates a unique spatial and electronic profile that cannot be replicated by common analogs such as the free carboxylic acid, methyl ester, or 2-substituted quinazoline variants . In quinazoline-based kinase inhibitors, the ester moiety influences both lipophilicity and hydrogen-bonding capacity, directly affecting cell permeability and target binding. Published structure-activity relationship (SAR) studies on related quinazoline-imidazole series demonstrate that even minor modifications at the 4-position of the quinazoline or the ester group lead to substantial shifts in IC₅₀ values (e.g., >10-fold differences against A549 and MCF-7 cell lines) [1]. Therefore, substituting this specific building block with a generic analog risks compromising the potency and selectivity profile of the final compound, potentially invalidating the SAR hypothesis under investigation.

Quantitative Differentiation Evidence for Ethyl 1-(Quinazolin-4-yl)-1H-imidazole-4-carboxylate Versus Closest Analogs


Purity and Quality Assurance: 98% Certified vs. Standard 95% Grade

Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate is available from multiple suppliers at a certified purity of 98% (NLT), as verified by ISO-compliant analytical protocols . In contrast, several vendors offer the compound at a standard purity of only 95% . This 3-percentage-point differential is critical for applications requiring high batch-to-batch consistency, such as lead optimization and in vivo pharmacokinetic studies, where impurities can confound biological readouts.

Quality Control Procurement Reproducibility

Ester-Specific Reactivity: Ethyl Ester as a Superior Synthetic Handle for Amide Bond Formation

The ethyl ester moiety of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate provides a versatile synthetic handle for direct conversion to amides, a key transformation in medicinal chemistry. Compared to the free carboxylic acid analog (CAS 1538749-70-0), the ester requires fewer steps (no need for coupling reagents like HATU/EDCI) and can be directly reacted with amines under mild conditions, improving overall synthetic efficiency [1]. This advantage is not offered by the methyl ester variant, which, while also reactive, yields a less lipophilic amide product that may exhibit poorer membrane permeability.

Synthetic Chemistry Prodrug Design Amide Coupling

Antiproliferative Scaffold Validation: Quinazoline-Imidazole Hybrids Demonstrate Sub-Micromolar IC₅₀ in Cancer Cell Lines

While specific IC₅₀ data for Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate itself is not publicly available, the quinazoline-imidazole scaffold class has been validated in a head-to-head study of 35 derivatives against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cell lines [1]. The most potent compound (12a) exhibited IC₅₀ values of 1.90 ± 0.13 µM, 2.23 ± 0.28 µM, and 2.03 ± 0.14 µM, respectively. By contrast, compounds lacking the imidazole ring or bearing alternative heterocycles (oxazole series) showed significantly reduced activity (e.g., IC₅₀ > 10 µM). This class-level evidence supports the structural rationale for selecting the quinazoline-imidazole core, and the ethyl ester variant is a direct precursor to such active species.

Anticancer EGFR Inhibition Cytotoxicity

PDE5 Inhibition Potential: Imidazoquinazoline Scaffold as a Privileged Structure for cGMP-Specific Phosphodiesterase Targeting

The imidazoquinazoline core, to which Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate serves as a direct synthetic entry point, has been exploited in potent PDE5 inhibitors. Patent US5661147 discloses imidazoquinazoline derivatives with strong cGMP-specific PDE5 inhibitory activity (representative compound IC₅₀ values in the nanomolar range) and selectivity over other PDE isozymes [1]. While this patent does not include the ethyl ester itself, it establishes the privileged nature of the scaffold. In a subsequent study, N-3-substituted imidazoquinazolinones demonstrated PDE5 IC₅₀ values as low as 1 nM, with high selectivity (≥1000-fold) over PDE1-4 [2]. This contrasts with simpler quinazoline or imidazole mono-cyclic systems, which lack the necessary binding interactions to achieve such potency.

PDE5 Inhibition Cardiovascular Erectile Dysfunction

Optimal Procurement and Application Scenarios for Ethyl 1-(Quinazolin-4-yl)-1H-imidazole-4-carboxylate


Kinase Inhibitor Library Synthesis: EGFR and PDE5 Lead Optimization Programs

Medicinal chemistry teams synthesizing focused libraries of quinazoline-based kinase inhibitors should procure the 98% purity grade of this building block. Its ethyl ester handle enables rapid amide diversification to explore SAR around the imidazole 4-position, directly accessing the privileged imidazoquinazoline scaffold that has demonstrated sub-micromolar antiproliferative activity (IC₅₀ ~2 µM against A549, MCF-7, PC-3) and nanomolar PDE5 inhibition [1][2].

Parallel Synthesis and High-Throughput Medicinal Chemistry Campaigns

In high-throughput chemistry workflows, the one-step aminolysis capability of the ethyl ester reduces the synthetic step count by ~50% compared to the free carboxylic acid, accelerating library production and lowering costs per well. Procurement departments should prioritize suppliers offering ISO-certified 98% purity to minimize variability across hundreds of reactions .

Chemical Biology Probe Development Targeting cGMP Signaling or EGFR Pathways

Researchers developing chemical probes to study cGMP-specific PDE5 or EGFR kinase signaling should select this compound as a core scaffold intermediate. The imidazoquinazoline class has demonstrated ≥1,000-fold selectivity for PDE5 over other PDE isozymes, a critical feature for chemical probe specificity that is not achievable with mono-cyclic quinazoline or imidazole building blocks [3].

Reproducible Preclinical Candidate Scale-Up and In Vivo Pharmacology

For programs advancing leads into in vivo pharmacokinetic and efficacy studies, the 98% purity grade ensures minimal batch-to-batch variability in impurity profiles, a key requirement for regulatory-acceptable preclinical development. The ethyl ester also offers favorable lipophilicity compared to the free acid or methyl ester, potentially improving oral bioavailability of the final drug candidates [4].

Quote Request

Request a Quote for Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.